1-Benzoylcyclopropan-1-amine
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Overview
Description
1-Benzoylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring bonded to a benzoyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts using DBU as the base in dichloromethane (CH₂Cl₂) . This method yields 1,1-cyclopropane aminoketones efficiently.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, ketones, and alcohols .
Scientific Research Applications
1-Benzoylcyclopropan-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzoylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and amine group allow it to bind to specific sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine: This compound shares a similar cyclopropane structure but has a different aromatic substituent.
Cyclopropylamine: A simpler analog with only an amine group attached to the cyclopropane ring.
Uniqueness: 1-Benzoylcyclopropan-1-amine is unique due to the presence of both a benzoyl group and an amine group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C10H11NO/c11-10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChI Key |
XCXPTIZEOQRRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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